molecular formula C8H4ClF2N B1350543 3-Chloro-2,6-difluorophenylacetonitrile CAS No. 261762-55-4

3-Chloro-2,6-difluorophenylacetonitrile

Cat. No. B1350543
M. Wt: 187.57 g/mol
InChI Key: NGGMFXRCXFGDMP-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylacetonitrile is a chemical compound with the CAS Number: 261762-55-41. Its molecular weight is 187.581 and its IUPAC name is (3-chloro-2,6-difluorophenyl)acetonitrile1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Chloro-2,6-difluorophenylacetonitrile. However, it’s worth noting that scientists experienced in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields might be involved in its production1.



Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-difluorophenylacetonitrile is 1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H21. This code represents the molecular structure of the compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 3-Chloro-2,6-difluorophenylacetonitrile.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2,6-difluorophenylacetonitrile are not fully detailed in the sources I found. However, it’s known that its molecular formula is C8H4ClF2N1.


Scientific Research Applications

Chemical Synthesis and Catalysis

Research on related compounds has demonstrated applications in chemical synthesis and catalysis. For example, the cyclopropenium ion catalyzed Beckmann rearrangement is a notable reaction involving organocatalysis in acetonitrile, which could be relevant for derivatives of 3-Chloro-2,6-difluorophenylacetonitrile in synthesizing amides or lactams from ketoximes (Srivastava, Patel, Garima, & Yadav, 2010). Such transformations are foundational in pharmaceutical chemistry and materials science.

Analytical Chemistry and Environmental Science

In environmental science and analytical chemistry, methods such as liquid phase microextraction (HF-LPME) have been employed for extracting and determining phenolic compounds in water samples, including chlorophenols and nitrophenols (Villar-Navarro et al., 2012). This indicates the potential for similar analytical techniques to be applied to the detection and quantification of 3-Chloro-2,6-difluorophenylacetonitrile and its derivatives in environmental matrices.

Organic and Medicinal Chemistry

The field of organic and medicinal chemistry often utilizes fluorinated compounds for their unique properties in drug design and synthesis. The structural analysis and synthesis of related fluorinated nitriles suggest potential applications in designing bioactive molecules or intermediates for pharmaceuticals. For instance, the crystal structure analysis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile provides insights into the electronic and spatial configuration of such compounds, which are critical for their biological activity (Naveen et al., 2006).

Future Directions

I couldn’t find specific information on the future directions of 3-Chloro-2,6-difluorophenylacetonitrile. However, it’s worth noting that it’s a specialty product for proteomics research3, which suggests it may have applications in that field.


Please note that this information is based on the available sources and there might be more comprehensive data in scientific literature or databases not covered in this search.


properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGMFXRCXFGDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378566
Record name 3-Chloro-2,6-difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorophenylacetonitrile

CAS RN

261762-55-4
Record name 3-Chloro-2,6-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-55-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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